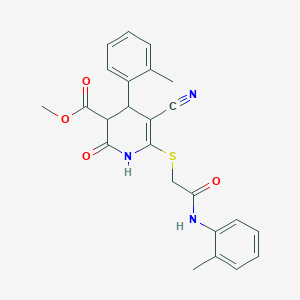![molecular formula C13H19FN2O4S B2614002 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411270-97-6](/img/structure/B2614002.png)
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dimethoxyphenyl group and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride typically involves the reaction of 3,5-dimethoxybenzyl chloride with piperazine in the presence of a base to form the intermediate 4-[(3,5-Dimethoxyphenyl)methyl]piperazine. This intermediate is then reacted with sulfonyl fluoride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or specific temperature controls to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography or crystallization to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups such as sulfonamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents on the piperazine ring or the aromatic group. Examples include:
- 4-[(3,5-Dimethoxyphenyl)methyl]piperazine
- 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonamide
Uniqueness
What sets 4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride apart is the presence of the sulfonyl fluoride group, which imparts unique reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in chemical biology and drug discovery research.
Propiedades
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O4S/c1-19-12-7-11(8-13(9-12)20-2)10-15-3-5-16(6-4-15)21(14,17)18/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBBECPBWZTPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)S(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
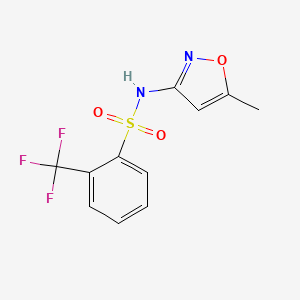
![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2613920.png)
![[5-(Trifluoromethoxy)pyridin-2-yl]methanol](/img/structure/B2613923.png)
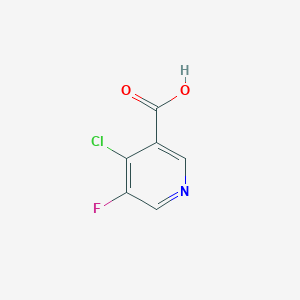
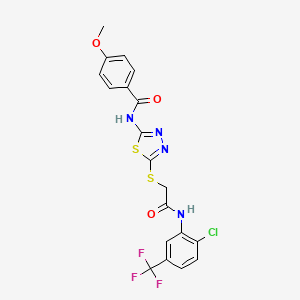
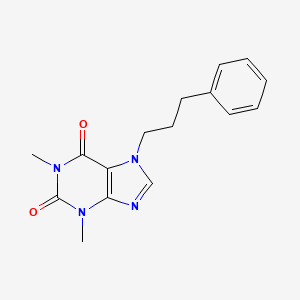
![1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2613930.png)
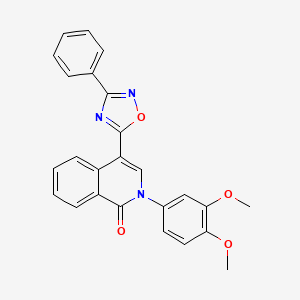
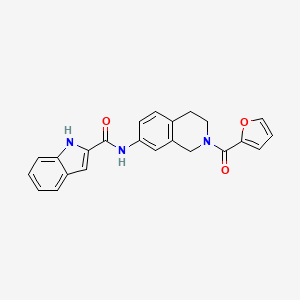
![3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613935.png)
![(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2613937.png)
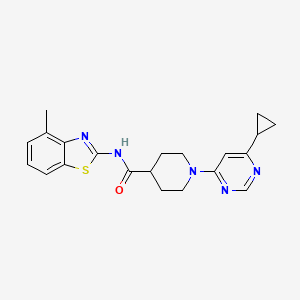
![(E)-3-phenyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2613939.png)
